molecular formula C12H12BrFN2O2S B2790673 N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396628-55-9

N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2790673
CAS No.: 1396628-55-9
M. Wt: 347.2
InChI Key: KRPDFKFXLOSVSG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic compound that belongs to the class of thiazepane derivatives. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromo and fluoro-substituted phenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Phenyl Group: The bromo and fluoro-substituted phenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: A related compound with similar structural features.

    Benzamide, N-(4-fluorophenyl)-2-bromo-: Another compound with a similar phenyl group substitution pattern.

Uniqueness

N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound characterized by its unique thiazepane ring structure, which includes both sulfur and nitrogen. The presence of a bromo and fluorine substituent on the phenyl group enhances its chemical stability and reactivity, making it a candidate for various biological applications.

Chemical Structure

The molecular formula of the compound is C10H8BrFNO2SC_{10}H_{8}BrFNO_{2S}. The structural representation can be summarized as follows:

N 4 bromo 2 fluorophenyl 5 oxo 1 4 thiazepane 3 carboxamide\text{N 4 bromo 2 fluorophenyl 5 oxo 1 4 thiazepane 3 carboxamide}

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of the thiazepane ring through cyclization reactions. Reaction conditions often include specific solvents and catalysts to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate several cellular pathways, potentially influencing processes such as apoptosis and cell cycle regulation.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties . For instance, studies have shown that thiazepane derivatives can induce apoptosis in cancer cells. The mechanisms involved may include:

  • Inhibition of cell proliferation : By interfering with critical signaling pathways.
  • Induction of apoptosis : Through activation of caspases or modulation of Bcl-2 family proteins.

Antimicrobial Activity

Thiazepane derivatives are also noted for their antimicrobial activity . The presence of halogen substituents enhances their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
  • Antimicrobial Efficacy :
    • Another study investigated the antimicrobial properties against various pathogens, revealing effective inhibition at low concentrations (e.g., MIC values ranging from 5 to 20 µg/mL).

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Enzyme InhibitionModulates activity of key enzymes

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O2S/c13-7-1-2-9(8(14)5-7)16-12(18)10-6-19-4-3-11(17)15-10/h1-2,5,10H,3-4,6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPDFKFXLOSVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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